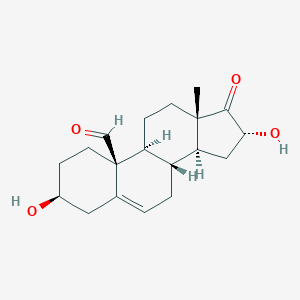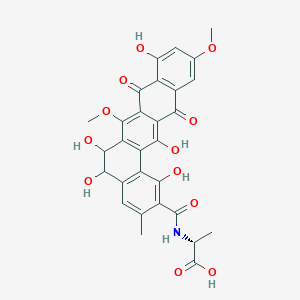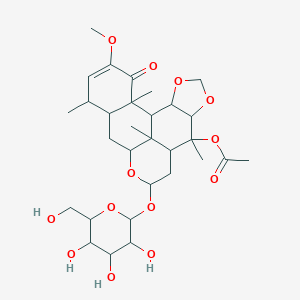![molecular formula C22H19FN4O3 B236117 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'FMB' and is a benzotriazole-based fluorescent probe that is used for the detection of metal ions. The purpose of
作用機序
The mechanism of action of FMB involves the binding of metal ions to the benzotriazole moiety of the compound, resulting in a change in fluorescence properties. FMB has a high affinity for metal ions, which leads to a significant increase in fluorescence intensity upon binding. The mechanism of action of FMB has been extensively studied, and it is well understood, making it a reliable tool for scientific research.
生化学的および生理学的効果
FMB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively tested for safety in laboratory experiments. FMB is a fluorescent probe that is used in vitro, and its effects are limited to the laboratory setting.
実験室実験の利点と制限
FMB has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its ease of use, and its compatibility with a wide range of biological systems. However, FMB has some limitations, including its limited solubility in water, which can affect its performance in some experiments.
将来の方向性
The future directions for FMB research include the development of new derivatives with improved properties, the study of FMB in complex biological systems, and the application of FMB in drug discovery. Additionally, the use of FMB in the development of new diagnostic tools and therapeutic agents is an exciting area of research that holds promise for the future.
Conclusion:
In conclusion, FMB is a benzotriazole-based fluorescent probe that has found various applications in scientific research. Its high sensitivity and selectivity for metal ions, ease of use, and compatibility with a wide range of biological systems make it an ideal tool for fluorescence imaging and the study of protein-ligand interactions. While FMB has some limitations, its future directions hold promise for the development of new diagnostic tools and therapeutic agents.
合成法
The synthesis of FMB involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-amino-6-methylbenzotriazole in the presence of triethylamine to form an intermediate product. This intermediate product is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and dimethylformamide to yield the final product, FMB. The synthesis method of FMB is a well-established process that has been optimized over the years to ensure high yields and purity of the final product.
科学的研究の応用
FMB has found various applications in scientific research, including the detection of metal ions, fluorescence imaging, and the study of protein-ligand interactions. FMB is a highly sensitive and selective probe for the detection of metal ions such as zinc, copper, and iron. The fluorescence properties of FMB make it an ideal tool for fluorescence imaging in biological systems. Additionally, FMB has been used to study the binding of small molecules to proteins, which is essential for drug discovery.
特性
製品名 |
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C22H19FN4O3 |
分子量 |
406.4 g/mol |
IUPAC名 |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H19FN4O3/c1-13-8-20-21(26-27(25-20)16-6-4-15(23)5-7-16)12-19(13)24-22(28)14-9-17(29-2)11-18(10-14)30-3/h4-12H,1-3H3,(H,24,28) |
InChIキー |
XGYUIBQHSBMCDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F |
正規SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)